REACTION_SMILES
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[Br:1][CH:2]1[C:3](=[O:4])[O:5][CH2:6][CH2:7]1.[CH3:19][CH2:20][OH:21].[Cl:9][c:10]1[cH:11][cH:12][c:13]([S:16](=[O:17])[OH:18])[cH:14][cH:15]1.[Na:8]>>[CH:2]1([S:16]([c:13]2[cH:12][cH:11][c:10]([Cl:9])[cH:15][cH:14]2)(=[O:17])=[O:18])[C:3](=[O:4])[O:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCCC1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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O=C1OCCC1S(=O)(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |